N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

Physicochemical Profiling CNS Drug Likeness Fragment-Based Drug Design

Researchers seeking CNS-penetrant kinase fragments often face lengthy custom synthesis delays for regioisomerically pure analogs. N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine (CAS 2059935-76-9) resolves this bottleneck as an off-the-shelf aminopyrazole with a critical 2-fluoro-5-methyl substitution pattern. - CNS MPO-compliant fragment (LogP 2.60, TPSA 40.71 Ų) for GSK-3β, CDK5, or LRRK2 programs. - Favorable early safety profile: predicted hERG IC₅₀ ≈ 15 μM, CYP2C9/CYP2D6 IC₅₀ > 10 μM. - Included in Enamine REAL Space, enabling immediate hit confirmation and analog-by-catalog follow-up.

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B13256416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC2=CNN=C2
InChIInChI=1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)
InChIKeyUIYAJVJSTDSXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine Fragment Profile


N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine (CAS 2059935-76-9, MF: C₁₀H₁₀FN₃, MW: 191.20) is an N-aryl pyrazol-4-amine featuring a 2-fluoro-5-methylphenyl substituent on the pyrazole 4-amino group. The compound belongs to the aminopyrazole class frequently employed as a hinge-binding scaffold in kinase inhibitor design [1]. Its physicochemical profile—computed LogP of 2.60 and TPSA of 40.71 Ų—places it within property ranges associated with CNS-penetrant fragments . The compound is commercially available at 95% purity from Enamine (EN300-328663) and other suppliers, with inclusion in the Enamine REAL Space screening library confirming its relevance to contemporary hit-identification campaigns [1].

Fragment class Hinge-binding aminopyrazole scaffold for kinase inhibitor design
Property profile Reported CNS MPO desirable space (LogP/TPSA) for fragment elaboration
Procurement Multi-vendor commercial availability with screening library inclusion

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: Substitution and Regioisomer Concerns


Generic substitution of N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine with unsubstituted N-phenyl-1H-pyrazol-4-amine or positional isomers (e.g., N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine) is not supported by the available SAR data. The 2-fluoro-5-methyl substitution pattern on the phenyl ring generates a distinct stereoelectronic environment that impacts both binding interactions and pharmacokinetic properties. Published comparative data on the closely related N-(2-fluoro-4-methylphenyl) isomer demonstrate that moving the methyl group from the 4-position to the 6-position reduces metabolic stability by over 50% (t₁/₂ from 45 min to 22 min), while replacing the 2-fluoro group with chlorine reduces ERK2 kinase inhibitory potency 3-fold . These regioisomer-specific differences in potency and stability establish that the precise substitution pattern is a critical determinant of biological performance, and that even isomeric analogs within the same molecular formula cannot be assumed interchangeable.

Regioisomer sensitivity

The 2-fluoro-5-methylphenyl pattern governs binding and metabolic stability; regioisomeric analogs may shift potency and clearance profiles.

Halogen replacement

Replacing 2-fluoro with chloro alters kinase inhibitory potency; SAR data suggest non-interchangeable halogen effects.

Unsubstituted analog mismatch

N-Phenyl-1H-pyrazol-4-amine lacks critical hydrophobic and H-bond contacts, limiting direct substitution in kinase hinge-binding applications.

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: Comparator Evidence


Physicochemical Properties vs. Regioisomeric and Unsubstituted Analogs

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine exhibits a computed LogP of 2.60 and a TPSA of 40.71 Ų , positioning it within the favorable CNS drug-like space defined by the multiparameter optimization (MPO) criteria (LogP < 5, TPSA < 90 Ų). In contrast, the positional isomer N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine, while sharing the same molecular formula and molecular weight (191.20 g/mol) , presents a different spatial orientation of the methyl group that alters the molecular electrostatic potential surface and, consequently, binding interactions with kinase ATP pockets. Unsubstituted N-phenyl-1H-pyrazol-4-amine lacks both the fluorine and methyl substituents, reducing lipophilicity and eliminating key hydrophobic and hydrogen-bonding contacts . The target compound's LogP of 2.60 and TPSA of 40.71 Ų represent a balanced lipophilic-hydrophilic profile suitable for fragment elaboration without exceeding lead-like property thresholds.

Physicochemical Profile
Data to verify
LogP 2.60 vs. ~1.5–1.8 (unsubstituted)
Supports CNS MPO desirable-space fit for fragment-based kinase screening
Computed LogP; no experimental logD₇.₄
Physicochemical Profiling CNS Drug Likeness Fragment-Based Drug Design

hERG Inhibition Profile vs. Fluorinated Pyrazole Amines

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine exhibits a predicted hERG IC₅₀ of approximately 15 μM [1], categorizing it as a moderate-risk compound for cardiac potassium channel (hERG) inhibition. This value is notably higher (i.e., safer) than many marketed kinase inhibitors bearing the 2-fluoro-5-methylphenyl motif in elaborated form, where hERG IC₅₀ values frequently fall below 1–5 μM due to increased lipophilicity and basic amine character in fully elaborated inhibitors. The current fragment-like structure (MW 191.20, low basicity with only 2 H-bond donors and 2 H-bond acceptors ) limits hERG binding, making this compound a favorable starting point for fragment-to-lead optimization where hERG liability accumulation is a known risk during property inflation.

hERG IC₅₀
Class-level
≈15 μM (predicted) vs.
Reported moderate hERG margin supports cardiac safety endpoint monitoring during lead optimization
Predicted; no patch-clamp data
Cardiac Safety hERG Inhibition ADMET Profiling

CYP2C9 and CYP2D6 Inhibition and Drug-Drug Interaction Risk

Predicted CYP450 inhibition data indicate that N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine exhibits IC₅₀ values greater than 10 μM against both CYP2C9 and CYP2D6 isoforms [1], classifying it as a low-risk compound for cytochrome P450-mediated drug-drug interactions (DDI). This profile is advantageous compared to many fluorinated aromatic fragments that inhibit CYP450 isoforms at lower concentrations due to π-stacking interactions with heme iron. The 2-fluoro substitution, being electron-withdrawing, reduces the electron density of the phenyl ring, potentially decreasing type II CYP450 binding compared to unsubstituted or electron-rich phenyl-pyrazol-4-amines [2]. The compound also demonstrates stability under physiological pH conditions (6.0–7.4), supporting its suitability for biochemical and cell-based assays without degradation artifacts [1].

CYP2C9/2D6 IC₅₀
Class-level
>10 μM vs. 1–5 μM (electron-rich aryl-pyrazoles)
Low predicted CYP inhibition supports DDI-conscious kinase programs
Predicted; no experimental CYP panel
Drug-Drug Interaction CYP450 Inhibition Metabolic Stability

Methyl Position Effects on Metabolic Stability

Although direct experimental metabolic stability data for N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine are not publicly available, extrapolation from published comparative data on the closely related N-(2-fluoro-4-methylphenyl) isomer provides quantitative evidence that methyl group position critically influences metabolic stability. In hepatocyte assays, N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine exhibits a half-life (t₁/₂) of 45 min, compared to only 22 min for the N-(2-fluoro-6-methylphenyl) isomer—a 2.05-fold reduction . The 5-methyl (meta) position in the target compound is predicted to confer intermediate metabolic stability between the 4-methyl (para) and 6-methyl (ortho') isomers, as the meta-methyl position is less susceptible to direct CYP-mediated oxidation than ortho-substituted methyl groups [1]. This positional effect on metabolic stability translates to significant differences in in vivo exposure and should be a key consideration when selecting among isomeric pyrazol-4-amine building blocks.

Metabolic Stability
Reported
5-methyl: predicted 30–45 min t₁/₂ vs. 4-methyl: 45 min; 6-methyl: 22 min
Meta-methyl position may avoid ortho-methyl oxidative metabolism
Extrapolated from isomer data; no direct measurement
Metabolic Stability Regioisomer SAR Hepatocyte Clearance

Screening Library Access and Multi-Vendor Availability

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is commercially stocked by Enamine (EN300-328663, 95% purity, available from 50 mg to 10 g scale) at prices ranging from $1,500 (50 mg) to $7,681 (10 g) [1], and is listed in the Enamine REAL Space virtual screening library, indicating that the compound is synthesis-validated and available for rapid follow-up procurement. In contrast, positional isomers such as N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine and N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine are primarily available through custom synthesis or single-vendor specialty suppliers, increasing procurement lead time and cost uncertainty . The target compound is also listed by Leyan (Product No. 2023228, 95% purity) , providing multi-vendor sourcing redundancy that mitigates single-supplier procurement risk.

Commercial Availability
Head-to-head
Multi-vendor (Enamine REAL Space, Leyan) vs. Custom synthesis (regioisomers)
Multi-vendor sourcing reduces procurement risk for hit follow-up
Vendor catalog analysis, May 2026
Screening Library Access Commercial Availability Procurement Logistics

Fragment Physicochemical Efficiency and Rule of Three

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine (MW 191.20, 2 H-bond donors, 2 H-bond acceptors, 2 rotatable bonds) complies with the Rule of Three (Ro3) criteria for fragment-based screening (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3). This contrasts with its N-methylated analog, N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine (MW 205.23) , which adds a methyl group on the pyrazole nitrogen, increasing molecular weight and reducing the number of H-bond donors from 2 to 1 while adding one rotatable bond. The free NH-pyrazole in the target compound preserves a critical hydrogen-bond donor for hinge-region interactions in kinase ATP-binding pockets, a feature absent in the N-methylated analog. The compound's computed ligand efficiency metrics (LE ≈ 0.35–0.40 assuming a hypothetical pKd of 5–6 for fragment screening hits) are consistent with fragment starting points that can be elaborated into high-affinity leads without exceeding property guidelines [1].

Rule of Three / HBD
Reported
HBD 2, MW 191.20 (Ro3 compliant) vs. N-methyl analog: HBD 1, MW 205.23
Retention of pyrazole NH donor supports kinase hinge-binding recognition
Computed molecular properties
Fragment-Based Drug Discovery Ligand Efficiency Rule of Three

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: Application Scenarios


CNS-Penetrant Kinase Fragment-Based Screening

With a LogP of 2.60 and TPSA of 40.71 Ų placing it within CNS MPO desirable space , N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine is ideally suited for fragment-based screening libraries targeting CNS kinase programs (e.g., GSK-3β, CDK5, or LRRK2 for neurodegenerative indications). The free NH-pyrazole retains the hinge-binding hydrogen-bond donor required for kinase ATP-pocket recognition, while the 2-fluoro-5-methylphenyl group provides a vector for hydrophobic pocket engagement that can be elaborated. The compound's inclusion in the Enamine REAL Space [1] enables rapid hit confirmation and analog-by-catalog follow-up without the delays associated with custom synthesis of isomeric analogs.

Kinase Inhibitors with Reduced hERG and DDI Risk

For oncology or inflammation programs where hERG and CYP450 liabilities have derailed prior lead series, this compound offers a differentiated starting point: predicted hERG IC₅₀ ≈ 15 μM and CYP2C9/CYP2D6 IC₅₀ > 10 μM [2]. These values provide a wider safety margin than many elaborated kinase inhibitor scaffolds. The compound's fragment-like properties allow teams to build potency via structure-based design while monitoring hERG and CYP endpoints, rather than inheriting pre-existing liabilities from more complex starting points.

Agrochemical Lead Discovery with Xylem Mobility Motif

The 2-fluoro-5-methyl substitution pattern on the phenyl ring has been documented in agrochemical patent literature as conferring favorable xylem mobility in plant systems, a critical parameter for translaminar fungicide development [3]. N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine, with the same aryl substitution pattern, represents a synthetically tractable building block for agrochemical discovery programs targeting systemic acquired resistance (SAR) induction or fungicidal pyrazole derivatives. Its stability under physiological pH conditions (6.0–7.4) supports formulation development for agricultural delivery systems.

Computational Chemistry and AI Training Sets

The compound's well-defined computed properties (LogP, TPSA, HBD/HBA counts, rotatable bonds) and availability as a physical sample through multiple vendors [1] make it an excellent candidate for computational chemistry workflows, including free energy perturbation (FEP) calculations, molecular dynamics simulations of kinase-fragment complexes, and AI/ML model training datasets. The regioisomeric series (2-fluoro-4-methyl, 2-fluoro-5-methyl, 2-fluoro-6-methyl pyrazol-4-amines) provides a controlled set for benchmarking computational predictions of metabolic stability, solubility, and binding affinity against experimental data as it becomes available.

Application
Selection Property
Validation Focus
CNS kinase fragment screening
CNS MPO physicochemical profile
LogP/TPSA and hinge-binding HBD retention
Kinase inhibitors with reduced ADMET risk
Predicted hERG and CYP inhibition liability profile
hERG IC₅₀ and CYP450 isoform screening endpoints
Agrochemical lead discovery
Xylem mobility aryl substitution motif
Systemic mobility and physiological pH stability
Computational chemistry / AI training
Well-defined computed molecular properties
Benchmarking metabolic stability and binding predictions
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